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Introduction
Elacridar hydrochloride (GF120918) is a potent third-generation, non-competitive inhibitor of

ATP-binding cassette (ABC) transporters, primarily targeting P-glycoprotein (P-

gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These

transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by

actively extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular

concentration and therapeutic efficacy.[3][4] Elacridar's ability to block these efflux pumps

makes it an invaluable tool in preclinical research to investigate and potentially overcome MDR.

[1][2] This document provides detailed in vitro experimental protocols for assessing the activity

of Elacridar and its effects on chemosensitivity and intracellular drug accumulation.

Mechanism of Action
Elacridar functions by directly inhibiting the ATP-dependent efflux activity of P-gp and BCRP.[3]

It is believed to bind to a site within the transmembrane domains of P-gp, distinct from the

substrate-binding site, allosterically preventing the conformational changes necessary for drug

transport.[1][4] By inhibiting these pumps, Elacridar increases the intracellular concentration of

co-administered cytotoxic drugs that are P-gp or BCRP substrates, thereby restoring or

enhancing their cytotoxic effects in resistant cancer cells.[1][4]
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Caption: Mechanism of Elacridar in overcoming multidrug resistance.

Quantitative Data Summary
The following tables summarize the in vitro efficacy of Elacridar in various experimental

settings.

Table 1: P-glycoprotein (P-gp) Inhibitory Activity of Elacridar

Assay System Method IC50 Value Reference

P-gp expressing cell

membranes

[3H]azidopine

photoaffinity labeling
0.16 µM [5]
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Table 2: Re-sensitization of Drug-Resistant Ovarian Cancer Cells by Elacridar
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Cell Line
Chemother
apeutic
Agent

Elacridar
Concentrati
on (µM)

IC50 of
Chemo
Agent
(ng/mL)

Fold
Decrease in
IC50

Reference

A2780PR1

(PAC-

Resistant)

Paclitaxel

(PAC)
0 755 - [1]

0.1 4.41 171 [1]

1 4.04 187 [1]

Doxorubicin

(DOX)
0 2033 - [1]

0.1 44.4 46 [1]

1 50.0 41 [1]

A2780PR2

(PAC-

Resistant)

Paclitaxel

(PAC)
0 1970 - [1]

0.1 4.49 439 [1]

1 4.07 483 [1]

Doxorubicin

(DOX)
0 6292 - [1]

0.1 67.8 92.8 [1]

1 62.1 101 [1]

A2780

(Sensitive)

Paclitaxel

(PAC)
0 2.52 - [1]

0.1 2.18
No significant

change
[1]

1 2.50
No significant

change
[1]
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Table 3: Re-sensitization of Topotecan-Resistant Ovarian Cancer Cells by Elacridar

Cell Line
Chemother
apeutic
Agent

Elacridar
Concentrati
on (µM)

IC50 of
Chemo
Agent
(ng/mL)

Fold
Decrease in
IC50

Reference

A2780TR1

(TOP-

Resistant)

Topotecan

(TOP)
0 204.68 - [6]

0.1 18.81 10.88 [6]

1 15.29 13.65 [6]

5 12.05 16.98 [6]

A2780TR2

(TOP-

Resistant)

Topotecan

(TOP)
0 132.00 - [6]

0.1 19.11 6.91 [6]

1 11.11 11.88 [6]

5 7.61 17.59 [6]

Experimental Protocols
Chemosensitivity Potentiation Assay (MTT Assay)
This protocol determines the ability of Elacridar to sensitize resistant cancer cells to a

chemotherapeutic agent.

Materials:

Resistant and sensitive cancer cell lines

Complete cell culture medium

Elacridar Hydrochloride
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Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL

of complete medium.[5] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell

attachment.[5]

Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a

fixed, non-toxic concentration of Elacridar (e.g., 0.1 µM and 1 µM).[1] The final DMSO

concentration should be kept below 0.1%.[5]

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include

wells with Elacridar alone to test its intrinsic cytotoxicity and untreated wells as a control.

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.[5]

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]

Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the

IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-

response curves.
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Cellular Accumulation Assay (Rhodamine 123 or
Calcein-AM)
This assay measures the function of P-gp by quantifying the intracellular accumulation of a

fluorescent substrate.

Materials:

Resistant and sensitive cancer cell lines

Elacridar Hydrochloride

Rhodamine 123 or Calcein-AM (fluorescent P-gp substrates)

Phosphate-buffered saline (PBS)

Flow cytometer or fluorescence microscope

Procedure:

Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend the cells in

fresh medium.

Elacridar Pre-incubation: Treat the cells with Elacridar (e.g., 0.1 µM or 1 µM) for 30-60

minutes at 37°C.[7] An untreated control group should be included.

Substrate Loading: Add the fluorescent substrate (e.g., Rhodamine 123 at 1 µg/mL) to the

cell suspension and incubate for an additional 30-60 minutes at 37°C, protected from light.

Washing: Terminate the incubation by washing the cells twice with ice-cold PBS to remove

extracellular substrate.[7]

Analysis:

Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence

using a flow cytometer. Increased fluorescence in Elacridar-treated cells compared to

untreated cells indicates inhibition of P-gp efflux.[1]
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Fluorescence Microscopy: Plate the cells on coverslips or in imaging-compatible plates.

After washing, visualize the intracellular fluorescence using a fluorescence microscope.[1]

Data Analysis: Quantify the mean fluorescence intensity for each condition. An increase in

fluorescence in the presence of Elacridar demonstrates its inhibitory effect on the efflux

pump.
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In Vitro P-gp/BCRP Inhibition Workflow
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Caption: General experimental workflow for assessing P-gp/BCRP inhibition.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b7934595?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7934595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Elacridar Hydrochloride is a critical research tool for studying and overcoming multidrug

resistance mediated by P-gp and BCRP. The protocols outlined above provide a framework for

in vitro assessment of its efficacy in sensitizing cancer cells to various chemotherapeutic

agents and for directly measuring its inhibitory effect on efflux pump activity. These experiments

are fundamental in the preclinical evaluation of MDR reversal agents and in understanding the

mechanisms of drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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